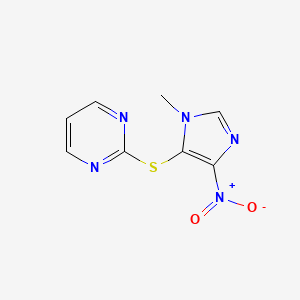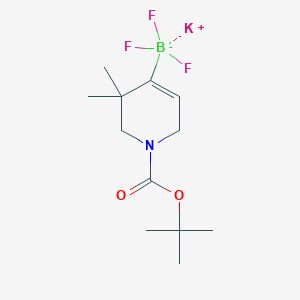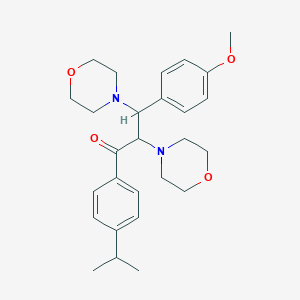
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one is a complex organic compound with a unique structure that includes methoxyphenyl, dimorpholinyl, and propanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Morpholine Addition: The α,β-unsaturated ketone undergoes a Michael addition with morpholine to introduce the dimorpholinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Similar structure but lacks the dimorpholinyl group.
2-Propanone, 1-(4-methoxyphenyl): Similar structure but lacks the propan-2-ylphenyl group.
Uniqueness
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one is unique due to the presence of both the dimorpholinyl and propan-2-ylphenyl groups, which confer specific chemical and biological properties not found in similar compounds .
Propiedades
Número CAS |
7248-95-5 |
|---|---|
Fórmula molecular |
C27H36N2O4 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C27H36N2O4/c1-20(2)21-4-6-23(7-5-21)27(30)26(29-14-18-33-19-15-29)25(28-12-16-32-17-13-28)22-8-10-24(31-3)11-9-22/h4-11,20,25-26H,12-19H2,1-3H3 |
Clave InChI |
ALRDOVIOJICJND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)OC)N3CCOCC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14018562.png)

![3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol](/img/structure/B14018573.png)
![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)
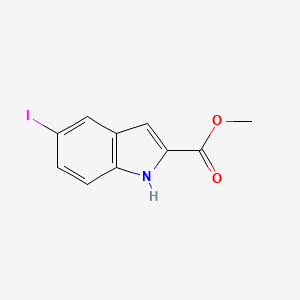
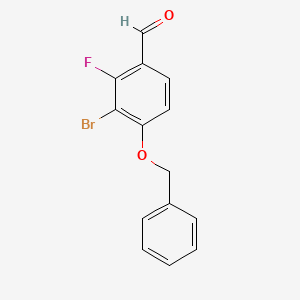
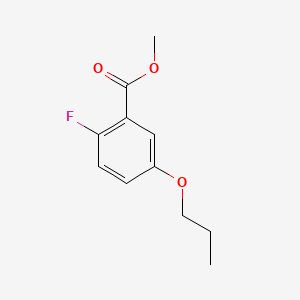

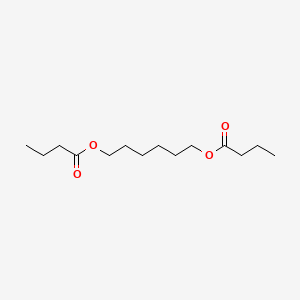
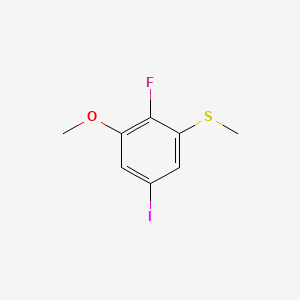

![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
